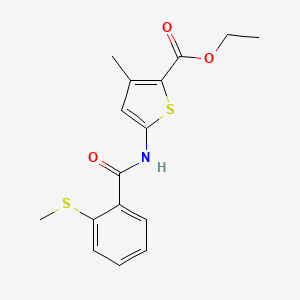

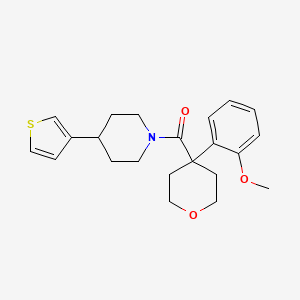

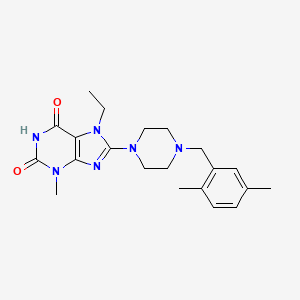

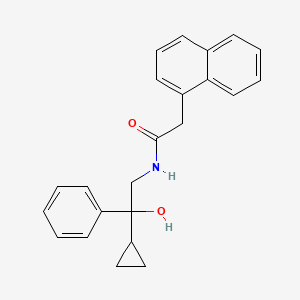

![molecular formula C19H17N3O3S B2498974 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-14-1](/img/structure/B2498974.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of specific intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with appropriate thioles or thiols, as seen in the synthesis of various acetamide derivatives with potential antibacterial activities (Ramalingam et al., 2019). These processes often employ steps that ensure the introduction of the desired functional groups into the acetamide backbone, elucidated through IR, NMR, Mass spectra, and elemental analysis.

Molecular Structure Analysis

The molecular structure of compounds similar to “N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide” is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, alongside mass spectrometry. For instance, the structure of N-(benzo[d]thiazol-2-yl) acetamide derivatives has been established through such techniques, indicating the presence of specific functional groups and the overall molecular framework (Khodot & Rakitin, 2022).

Chemical Reactions and Properties

Chemical reactions involving compounds like “N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide” can include interactions with various reagents to form new derivatives with potential biological activities. For example, reactions with chloroacetyl chloride, hydrazine hydrate, and different thiols can yield novel acetamide derivatives with significant antibacterial properties (Borad et al., 2015).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in biological systems. Such properties can be influenced by the compound's molecular structure, as seen in the study of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, where water acts as a bridge forming hydrogen bonds, affecting the compound's physical characteristics (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of acetamide derivatives are influenced by their functional groups and molecular structure. The preparation and evaluation of benzimidazole derivatives as antioxidants, for instance, demonstrate the role of structural components in determining the compound's antioxidant efficiency and its potential as a stabilizing agent for oils (Basta et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications

Compounds bearing the benzimidazole and thiazole moieties have been synthesized and evaluated for their antimicrobial activities. For example, a study synthesized derivatives with significant antibacterial activity, highlighting the potential of these compounds in addressing bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another research focused on benzimidazole derivatives as antioxidants, showing their effectiveness in protecting base oils against oxidation, which underscores their potential in industrial applications (Basta et al., 2017). Furthermore, benzodiazepines bearing benzimidazole and indole moieties have been developed for their antimicrobial and antioxidant capabilities, indicating a broad spectrum of activity against bacteria and fungi, along with potent antioxidant properties (Naraboli & Biradar, 2017).

Antitumor Activity

The structure of benzimidazole-thiazole derivatives has also been explored for antitumor applications. A study synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives found that some compounds exhibited considerable anticancer activity against various cancer cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Therapeutic Purposes

Some benzimidazole and thiazole compounds have been investigated for their enzyme inhibitory effects, which can have therapeutic implications. For instance, novel thiazolidinedione acetamides have shown promising anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases and mitigating oxidative stress (Koppireddi et al., 2013).

Radioligand Development for Receptor Studies

The development of radioligands for receptor studies is another research application of compounds with similar structures. MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, exemplifies the use of these compounds in pharmacological research, aiding in the understanding of receptor functions and signaling pathways (Baraldi et al., 2004).

Zukünftige Richtungen

The future directions in the study of similar compounds involve the design of more potent drugs using Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies . The new motifs were predicted for their drug likeness and ADME studies . These studies can guide the development of new, highly effective drugs.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-13-3-2-4-15(9-13)22-8-7-20-19(22)26-11-18(23)21-14-5-6-16-17(10-14)25-12-24-16/h2-10H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLSGXSMYKZRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

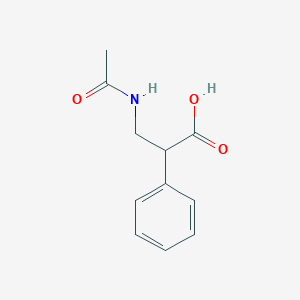

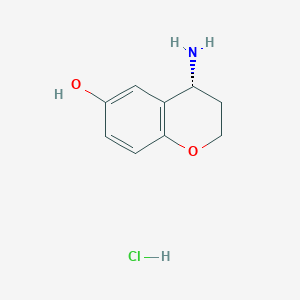

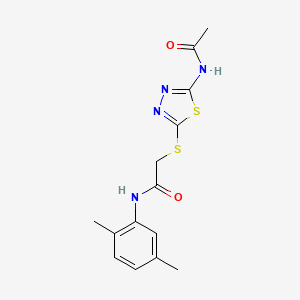

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)